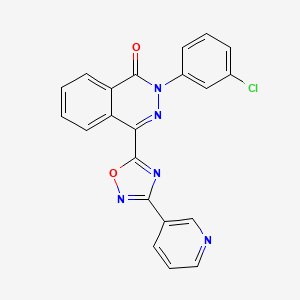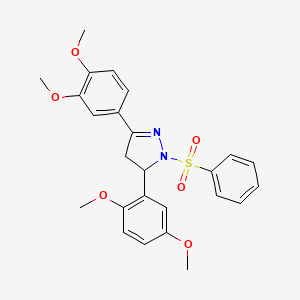
4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as NAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAQ belongs to the class of quinoxaline derivatives, which have been found to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Naphthalene derivatives have been synthesized and evaluated for their biological activities. For example, a series of compounds with a similar naphthalene motif have been investigated for their bioactivity, including cytotoxicity against cancer cell lines and antioxidant activity. Such compounds are synthesized through organic synthesis techniques and evaluated using molecular docking, cytotoxicity assays, and antioxidant activity assessments (Kumar et al., 2019; Gouda et al., 2022). These studies suggest potential applications in developing therapeutic agents and understanding the molecular basis of their biological activities.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of naphthalene derivatives make them suitable for study in material science and sensor development. Compounds with naphthalene units have been examined for their emission characteristics, demonstrating applications in the design of chemosensors and the exploration of aggregation-induced emission phenomena (Srivastava et al., 2016). These properties are critical for the development of novel optical materials and sensors that can detect various environmental and biological analytes.
Anticancer Activity
Naphthalene derivatives have also been explored for their anticancer activity. By synthesizing specific naphthoquinone derivatives and evaluating their cytotoxic effects on different cancer cell lines, researchers aim to develop new therapeutic agents. Some compounds have shown significant cytotoxic activity, highlighting the potential of naphthalene-based compounds in cancer treatment (Ravichandiran et al., 2019).
Chemical Synthesis and Material Science
In addition to biological applications, naphthalene derivatives are significant in chemical synthesis and material science. Their unique chemical properties enable the construction of complex molecular architectures, serving as building blocks for organic synthesis and the creation of materials with specific functionalities (Ahmad & Bruce, 1996). This versatility underscores the importance of such compounds in developing new materials and chemical processes.
Propiedades
IUPAC Name |
4-(2-naphthalen-1-ylacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-13-22(18-11-4-3-10-17(18)21-19)20(24)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDKYKSBVIDSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

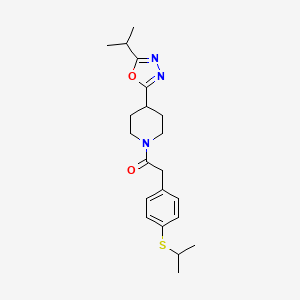
![4-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B2597762.png)
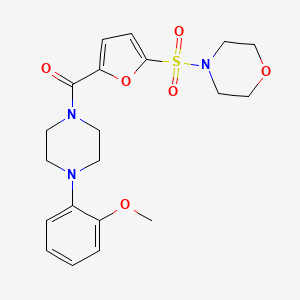

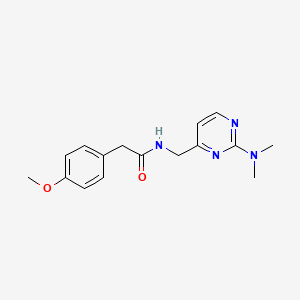
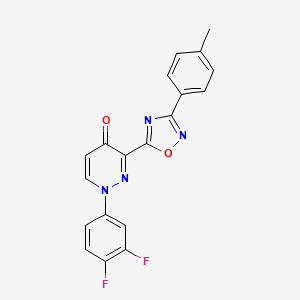
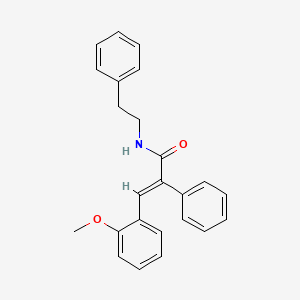

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2597774.png)

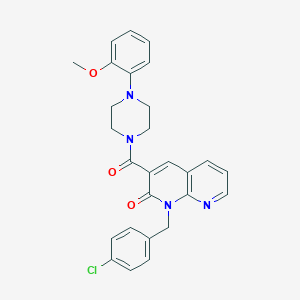
![N-[4-(acetylamino)phenyl]-2-chloropropanamide](/img/structure/B2597779.png)
